3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid
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Overview
Description
3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core, which can be achieved through the condensation of pyrrole and an aldehyde under acidic conditions. This reaction forms a porphyrinogen, which is then oxidized to yield the porphyrin macrocycle.
Functionalization: The porphyrin core is then functionalized to introduce the carboxyethyl and propanoic acid groups. This can be done through various organic reactions, such as Friedel-Crafts acylation or alkylation, followed by oxidation and esterification reactions.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the porphyrin ring or the side chains, leading to different structural forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the porphyrin ring or side chains are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced porphyrins.
Scientific Research Applications
3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport and electron transfer.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer that generates reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and diagnostic tools due to its unique optical and electronic properties.
Mechanism of Action
The mechanism by which 3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways:
Photosensitization: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components and induce cell death.
Catalysis: In catalytic applications, the compound can stabilize transition states and lower activation energies, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Heme: A natural porphyrin involved in oxygen transport and electron transfer in biological systems.
Chlorophyll: Another natural porphyrin essential for photosynthesis in plants.
Vitamin B12: A cobalt-containing porphyrin crucial for DNA synthesis and metabolic processes.
Uniqueness
3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid is unique due to its specific functional groups and structural modifications, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis, distinguishing it from other porphyrins.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4/c1-16-10-20-13-25-18(3)21(6-8-29(36)37)26(34-25)14-27-22(7-9-30(38)39)31(4,5)28(35-27)15-24-17(2)11-19(33-24)12-23(16)32-20/h10-15,22,32-33H,6-9H2,1-5H3,(H,36,37)(H,38,39)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJNMVWRHHIGN-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5[C@H](C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62888-19-1 |
Source
|
Record name | Bonellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062888191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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